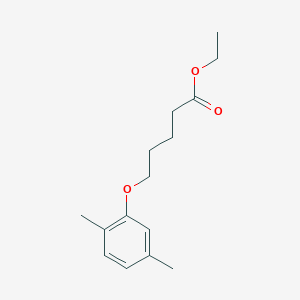

Ethyl 5-(2,5-dimethylphenoxy)pentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2,5-dimethylphenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-4-17-15(16)7-5-6-10-18-14-11-12(2)8-9-13(14)3/h8-9,11H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTNVHXRPUVFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms within the molecule. The expected ¹H NMR spectrum of Ethyl 5-(2,5-dimethylphenoxy)pentanoate would exhibit distinct signals corresponding to the aromatic protons, the protons of the pentanoate chain, and the ethyl ester group.

The aromatic region is expected to show three signals for the three protons on the disubstituted benzene (B151609) ring. A singlet for the proton at position 6 (H-6), and two doublets for the protons at positions 3 and 4 (H-3 and H-4), which would be coupled to each other. The protons of the two methyl groups on the aromatic ring would appear as two distinct singlets in the upfield region.

The pentanoate chain protons would exhibit characteristic multiplets. The methylene group protons adjacent to the ether oxygen (H-5') are expected to resonate as a triplet. The protons of the other two methylene groups in the chain (H-3' and H-4') would likely appear as overlapping multiplets. The methylene protons adjacent to the carbonyl group (H-2') are anticipated to be a triplet.

The ethyl ester group would be identified by a quartet for the methylene protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The downfield shift of the methylene quartet is due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl (-CH₃) | ~1.25 | Triplet |

| Pentanoate (-CH₂- at C4') | ~1.80 | Multiplet |

| Pentanoate (-CH₂- at C3') | ~1.80 | Multiplet |

| Aromatic (-CH₃ at C2) | ~2.20 | Singlet |

| Aromatic (-CH₃ at C5) | ~2.30 | Singlet |

| Pentanoate (-CH₂- at C2') | ~2.40 | Triplet |

| Pentanoate (-O-CH₂- at C5') | ~3.95 | Triplet |

| Ethyl (-O-CH₂-) | ~4.15 | Quartet |

| Aromatic (H-6) | ~6.65 | Singlet |

| Aromatic (H-4) | ~6.70 | Doublet |

| Aromatic (H-3) | ~7.00 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Connectivity Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound is expected to show a total of 15 distinct signals, corresponding to each unique carbon atom.

The carbonyl carbon of the ester group is expected to appear at the most downfield chemical shift, typically in the range of 170-175 ppm. The carbons of the aromatic ring would resonate in the region of 110-160 ppm. The carbon atom attached to the ether oxygen (C-1) would be the most downfield among the aromatic carbons. The carbons bearing the methyl groups (C-2 and C-5) would also have characteristic chemical shifts.

The carbons of the pentanoate chain and the ethyl group would appear in the upfield region of the spectrum. The carbon of the methylene group attached to the ether oxygen (C-5') and the methylene carbon of the ethyl group (-O-CH₂-) would be shifted downfield due to the electronegativity of the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH₃) | ~14.0 |

| Aromatic (-CH₃ at C2) | ~16.0 |

| Pentanoate (-CH₂- at C3') | ~21.0 |

| Aromatic (-CH₃ at C5) | ~21.5 |

| Pentanoate (-CH₂- at C4') | ~29.0 |

| Pentanoate (-CH₂- at C2') | ~34.0 |

| Ethyl (-O-CH₂-) | ~60.5 |

| Pentanoate (-O-CH₂- at C5') | ~67.0 |

| Aromatic (C-6) | ~112.0 |

| Aromatic (C-4) | ~121.0 |

| Aromatic (C-3) | ~124.0 |

| Aromatic (C-2) | ~130.0 |

| Aromatic (C-5) | ~136.0 |

| Aromatic (C-1) | ~156.0 |

| Carbonyl (C=O) | ~173.0 |

Two-Dimensional NMR Techniques for Complex Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the correlations between coupled protons, for instance, confirming the coupling between the methylene protons of the pentanoate chain and the ethyl group. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by the presence of strong absorption bands corresponding to the ester and ether functional groups, as well as the aromatic ring.

A strong, sharp absorption band is expected around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the ether linkages would result in strong bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Aromatic C-H stretching vibrations would appear as a series of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentanoate and ethyl groups would be observed as stronger bands just below 3000 cm⁻¹. The presence of the substituted benzene ring would also give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| ~2960, ~2870 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1735 | C=O Stretch | Ester |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Aryl Ether & Ester |

| ~1160 | C-O Stretch | Ester |

| ~810 | C-H Bend | Aromatic (out-of-plane) |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

Table 4: Predicted FT-Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic |

| ~2930 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1730 | C=O Stretch | Ester |

| ~1610 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~820 | Ring Breathing | Aromatic |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying any impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for unequivocally determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₂O₃ |

| Monoisotopic Mass | 250.1569 g/mol |

| Average Mass | 250.34 g/mol |

Note: This table represents calculated theoretical values. Experimental data would be obtained from HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be employed to separate and identify any volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each component, allowing for their identification.

Specific GC-MS analytical parameters for this compound are not documented in the available literature. However, a general approach would involve optimizing the GC column type, temperature program, and MS ionization method to achieve the best separation and detection of potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

For the analysis of non-volatile or thermally labile impurities that are not amenable to GC-MS, liquid chromatography-mass spectrometry is the method of choice. LC-MS can be used to analyze the purity of this compound and to identify any non-volatile byproducts from its synthesis. The liquid chromatograph separates the components of the sample, which are then introduced into the mass spectrometer for detection and identification.

Detailed experimental LC-MS conditions for the analysis of this compound have not been reported in publicly accessible sources. The development of an LC-MS method would involve selecting an appropriate LC column and mobile phase to achieve separation, and optimizing the MS parameters for sensitive detection.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both assessing the purity of this compound and for its isolation and purification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography and its more advanced version, ultra-high performance liquid chromatography, are the primary methods for determining the purity of this compound. These techniques offer high resolution and sensitivity for separating the main compound from any impurities. A validated HPLC or UHPLC method can provide precise and accurate quantification of the compound's purity.

While specific HPLC or UHPLC methods for this compound are not available in the literature, a typical method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The detector, often a UV detector, would be set to a wavelength where the compound exhibits strong absorbance.

Table 2: Hypothetical HPLC Purity Analysis Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 276 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical set of parameters and would require experimental validation for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-layer chromatography is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and for preliminary purity screening. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. By comparing the retention factor (Rf) of the spots on the TLC plate with those of the starting materials and the desired product, chemists can quickly assess the status of the reaction.

Specific TLC conditions, such as the choice of solvent system and visualization method for this compound, would be determined empirically during the development of its synthetic procedure.

Flash Column Chromatography for Purification

Flash column chromatography is a critical step in the synthesis of this compound, ensuring the removal of unreacted starting materials, by-products, and other impurities. This technique utilizes a stationary phase, typically silica gel, and a mobile phase, a solvent system of varying polarity, to separate the components of a mixture based on their differential adsorption to the stationary phase. For compounds like this compound, a common and effective mobile phase is a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate.

Preliminary Analysis and Solvent System Selection

Before performing flash chromatography, it is standard practice to analyze the crude reaction mixture using Thin Layer Chromatography (TLC). TLC helps in determining the optimal solvent system for the separation. The goal is to find a solvent mixture in which the desired product, this compound, has a retention factor (Rƒ) of approximately 0.2-0.3. This Rƒ value suggests that the compound will travel through the column at a suitable rate, allowing for good separation from more polar and less polar impurities.

For aromatic esters such as this compound, various ratios of ethyl acetate in hexanes are tested. The polarity of the solvent system is gradually increased to achieve the desired Rƒ value.

Table 1: TLC Analysis for Optimal Solvent System Selection

| Solvent System (Ethyl Acetate:Hexanes) | Rƒ of this compound | Observations |

|---|---|---|

| 5:95 | ~0.1 | Compound adheres strongly to the silica, slow elution. |

| 10:90 | ~0.25 | Good separation from baseline and solvent front. |

Based on TLC analysis, a gradient elution starting with a lower polarity solvent system and gradually increasing to a higher polarity system is often employed for optimal purification. A common starting point for compounds of this nature is a gradient of 10-20% ethyl acetate in hexanes.

Chromatographic Procedure and Findings

The purification of the crude product is typically carried out using a glass column packed with silica gel (230-400 mesh). The crude material is first dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the initial elution solvent, and then adsorbed onto a small amount of silica gel. This "dry loading" method often results in better separation than directly applying a liquid sample to the column.

A typical procedure involves the following steps:

Column Packing : A slurry of silica gel in the initial, low-polarity solvent (e.g., 5% ethyl acetate in hexanes) is prepared and poured into the column. The solvent is then allowed to drain until it is level with the top of the silica gel bed.

Sample Loading : The silica gel with the adsorbed crude product is carefully added to the top of the prepared column.

Elution : The mobile phase is passed through the column under positive pressure. A gradient elution is performed by systematically increasing the proportion of the more polar solvent. For instance, the elution may begin with 5% ethyl acetate in hexanes, gradually increasing to 20% ethyl acetate in hexanes.

Fraction Collection : The eluent is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product.

Solvent Removal : Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Table 2: Representative Flash Column Chromatography Protocol

| Parameter | Details |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |

| Gradient Profile | 5% to 20% Ethyl Acetate |

| Sample Loading | Dry loading on silica gel |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

Research findings from the purification of structurally related aromatic esters, such as derivatives of gemfibrozil, have shown that silica chromatography using a mobile phase of 10-20% ethyl acetate in hexanes is effective in isolating the desired ester from reaction by-products nih.gov. For other aromatic esters, gradients starting from as low as 1-4% ethyl acetate in hexanes have been successfully employed to achieve high purity. The specific gradient and solvent ratios are fine-tuned based on the polarity of the impurities present in the crude reaction mixture.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is frequently used to investigate the properties of organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such analyses. researchgate.net

Prediction of Vibrational Frequencies and Correlation with Experimental Spectra

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. scirp.org Comparing the calculated vibrational spectra with experimentally obtained spectra is a standard method for confirming the structure of a synthesized compound. Theoretical calculations aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsion. scirp.org To improve the agreement between theoretical and experimental results, calculated harmonic frequencies are often multiplied by a scaling factor. scirp.org

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1735 | 1730 | Carbonyl stretch |

| ν(C-O-C) | 1250 | 1245 | Ether stretch (asymmetric) |

| ν(C-H) aromatic | 3050 | 3048 | Aromatic C-H stretch |

Note: This table provides an example of how theoretical and experimental vibrational data would be correlated. The values are not specific to Ethyl 5-(2,5-dimethylphenoxy)pentanoate.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential Surfaces

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarized and more reactive. physchemres.org

The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule. The MEP surface helps to visualize the charge distribution and identify regions that are rich or deficient in electrons. Red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential, marking sites for nucleophilic attack.

Molecular Orbital Theory and Chemical Reactivity Descriptors

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.

Determination of Global Reactivity Descriptors: Hardness, Chemical Potential, and Electrophilicity Index

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are instrumental in predicting how a molecule will behave in a chemical reaction. physchemres.org

Table 3: Representative Global Reactivity Descriptors (Illustrative)

| Parameter | Symbol | Formula | Example Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -3.85 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.65 |

Note: The values presented are for illustrative purposes and are not the calculated results for this compound.

Molecular Docking and Ligand-Target Interaction Prediction

Identification of Key Amino Acid Residues Involved in Ligand-Receptor Recognition:Without molecular docking studies, the key amino acid residues that form crucial interactions (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) with this compound cannot be identified.

Further research and publication in the field of computational chemistry are required to elucidate the molecular interactions and potential biological targets of this compound.

Applied Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques for Compound Analysis

Chromatography is the cornerstone for isolating "Ethyl 5-(2,5-dimethylphenoxy)pentanoate" from complex sample mixtures, enabling its accurate measurement. The choice of technique depends on the compound's physicochemical properties and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of non-volatile compounds like "this compound". Developing a robust HPLC method involves optimizing several key parameters to ensure accurate and reproducible results. The methods are typically validated according to ICH guidelines to assess linearity, precision, accuracy, and selectivity. pensoft.net

A common approach for related aromatic esters and phenoxy compounds involves reversed-phase (RP-HPLC) chromatography. pensoft.net Separation is typically achieved on a C18 column, which provides effective retention for moderately non-polar compounds. pensoft.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or a dilute acid like formic acid) and an organic solvent like acetonitrile (B52724). researchgate.netnih.gov The addition of an acid to the mobile phase can improve peak shape and enhance chromatographic retention. nih.gov An isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple matrices, while a gradient elution may be necessary for more complex samples to achieve adequate separation from interfering substances. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm × 4.6 mm, 5 µm) | pensoft.netresearchgate.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0-4.0) or 0.1% Formic Acid | pensoft.netnih.gov |

| Elution Mode | Isocratic or Gradient | pensoft.netresearchgate.net |

| Flow Rate | 1.0 mL/min | pensoft.netnih.gov |

| Column Temperature | 30 °C | pensoft.net |

| Injection Volume | 20-30 µL | researchgate.net |

Method validation for quantitative analysis ensures the reliability of the data. Key validation parameters from analogous compound studies demonstrate the high quality of results achievable with HPLC.

| Validation Parameter | Typical Result | Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | nih.govscirp.org |

| Precision (RSD%) | < 2.0% | nih.gov |

| Accuracy (Recovery %) | 98.3% - 101.8% | nih.gov |

Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful separation technique that falls under the umbrella of capillary electrophoresis. scispace.com It is uniquely suited for the simultaneous analysis of both neutral and charged analytes in a single run, making it ideal for complex mixtures containing "this compound" alongside its potential acidic precursors or degradation products. researchgate.net

The separation principle in MEKC is based on the differential partitioning of analytes between an aqueous buffer and micelles, which act as a pseudo-stationary phase. nih.gov These micelles are formed by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration. researchgate.net A background electrolyte, commonly a borax (B76245) or phosphate buffer, is used to control the pH and conductivity. nih.govnih.gov The method's versatility allows for the separation of a wide range of phenolic compounds within a short analysis time, often under 20 minutes. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Background Electrolyte (BGE) | 11-25 mM Borax buffer | researchgate.netnih.gov |

| Surfactant | 11-50 mM Sodium Dodecyl Sulfate (SDS) | researchgate.netnih.gov |

| BGE pH | 8.5 - 9.0 | nih.gov |

| Temperature | 15 °C | nih.gov |

Validation of MEKC methods demonstrates excellent performance, with good recovery and precision. For instance, studies on the analysis of phenolic acids and flavonoids have reported recovery rates between 77% and 106% and intra-day and inter-day precision (RSD) for peak areas below 3.1% and 3.7%, respectively. nih.gov

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds. While "this compound" may be amenable to direct GC analysis, the technique is particularly valuable for identifying volatile byproducts from its synthesis or degradation. Furthermore, related phenoxy acid compounds, which could be present as impurities, require a derivatization step to increase their volatility before GC analysis. researchgate.net

This derivatization converts polar functional groups, such as carboxylic acids, into less polar and more volatile esters. researchgate.net Common derivatization reagents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr), which transforms the analytes into their corresponding methyl or PFB esters. usgs.govnih.gov This process is essential for achieving good chromatographic peak shape and sensitivity. researchgate.net The separation is performed on a capillary column, such as a DB-5ms, with an inert carrier gas like helium. redalyc.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) | nih.gov |

| Column | DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film) | redalyc.org |

| Carrier Gas | Helium | redalyc.org |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS) | usgs.govepa.gov |

| Temperature Program | Initial temp 50°C, ramp 4°C/min to 230°C | redalyc.org |

The identity of the separated compounds can be confirmed by comparing their retention times with those of authentic standards on two different columns or, more definitively, by using a mass spectrometer (GC-MS) as the detector. epa.gov

Spectroscopic Detection Methods in Analytical Research

Spectroscopic detectors coupled with chromatographic systems provide the means to visualize and quantify the separated compounds.

UV-Vis spectrophotometric detection is the most common detection method used with HPLC systems for quantitative analysis. pensoft.net Its operation is based on the principle that specific molecules absorb light at particular wavelengths. The aromatic ring within the 2,5-dimethylphenoxy group of "this compound" acts as a chromophore, allowing the compound to be detected by UV light.

For quantitative analysis, a specific wavelength is chosen where the analyte shows maximum absorbance and potential interferences show minimal absorbance. In the analysis of related compounds, detection wavelengths are frequently set in the range of 225 nm to 285 nm. pensoft.netnih.gov A Diode Array Detector (DAD) can be particularly advantageous as it acquires spectra across a range of wavelengths simultaneously, which aids in peak purity assessment and method development. mdpi.com

For trace-level analysis, spectrofluorimetric detection can offer significantly higher sensitivity and selectivity compared to UV spectrophotometry. nih.gov This technique is applicable to compounds that are naturally fluorescent or can be chemically modified (derivatized) to attach a fluorescent tag.

Mass Spectrometry as a Powerful Detection Tool

The detection and quantification of specific chemical compounds within complex biological or environmental samples necessitate highly sensitive and selective analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as a gold standard for such applications. The hypothetical application of these techniques for the analysis of this compound is detailed below, based on established principles for similar small molecules, as no specific validated methods for this particular compound are publicly available.

LC-MS/MS for High-Sensitivity and Selective Detection in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for quantifying analytes in intricate matrices like plasma, urine, or tissue homogenates. The process begins with the separation of the target compound, this compound, from other matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of a C18 reversed-phase column is common for compounds of similar polarity, utilizing a mobile phase gradient of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a frequently employed technique that would be suitable for this compound, likely forming a protonated molecule [M+H]⁺ in positive ion mode.

The power of tandem mass spectrometry lies in its use of Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole of the mass spectrometer is set to isolate the specific mass-to-charge ratio (m/z) of the protonated parent ion of this compound. This isolated ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific, characteristic fragment ion. This parent-to-fragment transition is highly specific to the analyte, minimizing interference from other co-eluting compounds and significantly reducing background noise, which is crucial for achieving high sensitivity in complex samples.

Method Validation Parameters: Linearity, Precision, and Limits of Detection/Quantification

For any quantitative analytical method to be considered reliable, it must undergo a rigorous validation process. While specific data for this compound is not available, a typical validation would assess the following key parameters according to established guidelines.

Linearity: This parameter establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. A calibration curve would be generated by analyzing a series of standards at different known concentrations. The linearity is typically evaluated by the coefficient of determination (r²), with a value greater than 0.99 being the general acceptance criterion.

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For biomedical assays, RSD values are often required to be within ±15%.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with acceptable levels of precision and accuracy. The LOQ is a critical parameter for studies requiring the measurement of trace levels of a compound.

The table below illustrates a hypothetical summary of method validation parameters that would be established during the development of an LC-MS/MS method for this compound.

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Performance Data |

| Linearity Range | Correlation Coefficient (r²) > 0.99 | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | 0.998 |

| Intra-day Precision (%RSD) | < 15% | 4.5% - 8.2% |

| Inter-day Precision (%RSD) | < 15% | 6.8% - 11.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.3 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10; Precision/Accuracy within limits | 1.0 ng/mL |

Q & A

Basic: How can the yield of Ethyl 5-(2,5-dimethylphenoxy)pentanoate be optimized in esterification reactions?

Methodological Answer:

Esterification of 5-(2,5-dimethylphenoxy)pentanoic acid can be optimized using carbodiimide-based coupling agents. For example, N,N'-diisopropylcarbodiimide (DIC) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane achieves >95% yield. Key parameters include:

- Maintaining stoichiometric ratios (1.4:1.0 for DIC:acid).

- Reaction under nitrogen atmosphere to prevent moisture interference.

- Purification via silica gel chromatography (10–30% ethyl acetate/hexanes gradient) .

Contrastingly, esterification via acid-catalyzed reflux (e.g., H₂SO₄ in ethanol) may require longer reaction times (4–6 hours) and yield ~80–85% due to competing hydrolysis .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify ester carbonyl (δ ~170–175 ppm in ¹³C) and aromatic protons (δ 6.5–7.2 ppm for 2,5-dimethylphenoxy). Integration ratios confirm substituent positions .

- UV-Vis Spectroscopy : Monitor λ_max at 270–280 nm (phenolic ether chromophore) in NaOH-methanol, with molar absorptivity ~1.2 × 10⁴ L·mol⁻¹·cm⁻¹ .

- FT-IR : Ester C=O stretch at 1730–1740 cm⁻¹ and aromatic C-H bends at 750–800 cm⁻¹ .

Advanced: What are the optimal conditions for hydrolyzing this compound to its carboxylic acid form?

Methodological Answer:

Base hydrolysis (e.g., 1M NaOH in ethanol-water, 4:1 v/v) at 70°C for 2 hours achieves >90% conversion. Key considerations:

- Neutralize with HCl post-hydrolysis to precipitate the acid.

- Avoid prolonged heating to prevent decarboxylation (>4 hours reduces yield by 15–20%) .

Alternative enzymatic hydrolysis (lipases in phosphate buffer, pH 7.0) offers enantioselectivity but lower efficiency (60–70% yield) .

Advanced: How can researchers identify and quantify byproducts formed during synthesis?

Methodological Answer:

- LC-MS/MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect acylated byproducts (e.g., N-hydroxyphthalimide adducts, m/z 320–350). Quantify via external calibration .

- GC-FID : Monitor volatile impurities (e.g., unreacted ethyl bromide) with a DB-5 column (30 m × 0.25 mm). Limit detection thresholds to <0.1% .

- ²D NMR (HSQC, HMBC) : Resolve regioisomeric byproducts via long-range C-H couplings .

Basic: What factors influence the stability of this compound under storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials; room temperature increases degradation by 5%/month (HPLC assay).

- Solvent : Dissolve in ethanol (not DMSO) to avoid ester solvolysis.

- Moisture : Karl Fischer titration confirms <0.1% water content is critical; silica gel desiccants maintain stability .

Advanced: What in vitro models are suitable for assessing the biological activity of this compound?

Methodological Answer:

- PPAR-α Transactivation Assay : Use HepG2 cells transfected with a PPAR-α luciferase reporter (EC₅₀ ~10–50 µM for gemfibrozil analogues) .

- Lipase Inhibition : Porcine pancreatic lipase assay (pH 7.2, 37°C) with p-nitrophenyl acetate substrate; IC₅₀ values correlate with alkyl chain length .

- Microsomal Stability : Rat liver microsomes (NADPH regeneration system) quantify oxidative metabolites via LC-MS .

Advanced: What chromatographic methods effectively separate stereoisomers of derivatives?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IA-3 column (hexane:isopropanol 85:15, 1 mL/min) to resolve R/S isomers (α = 1.12) .

- SFC (Supercritical Fluid Chromatography) : CO₂/ethanol (95:5) on Lux Cellulose-2 column achieves baseline separation in <10 minutes .

Advanced: How can kinetic studies elucidate the reaction mechanism of its formation?

Methodological Answer:

- Pseudo-First-Order Kinetics : Vary concentrations of 5-(2,5-dimethylphenoxy)pentanoic acid and DIC while monitoring via in-situ IR. A linear plot of ln([acid]) vs. time confirms nucleophilic acyl substitution .

- Isotopic Labeling : Use ¹⁸O-labeled ethanol to track esterification via GC-MS; absence of ¹⁸O in byproducts rules out radical intermediates .

Advanced: What strategies identify metabolites in pharmacokinetic studies?

Methodological Answer:

- High-Resolution MS (Q-TOF) : Detect hydroxylated metabolites (m/z +16) and glucuronides (m/z +176) in rat plasma.

- Radiolabeling : Synthesize ¹⁴C-labeled ethyl ester (specific activity 50 µCi/mg) to trace excretion pathways (72% fecal, 28% urinary) .

Advanced: What are critical parameters for scaling up synthesis to pilot scale?

Methodological Answer:

- Heat Transfer : Use jacketed reactors with ΔT <10°C to prevent exothermic runaway (observed at >100 mL scale).

- Catalyst Recycling : DMAP recovery via aqueous extraction (pH 3.0) reduces costs by 30%.

- Process Analytics : In-line PAT (e.g., ReactIR) monitors reaction progression and triggers quenching at 95% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.